molecular formula C14H12O2 B8792033 Tetrahydroanthraquinone CAS No. 4923-66-4

Tetrahydroanthraquinone

Cat. No. B8792033
CAS RN: 4923-66-4
M. Wt: 212.24 g/mol
InChI Key: OTBHDFWQZHPNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04033987

Procedure details

The liquid taken off at the sump of the quencher is divided into two partial streams. One partial stream, for example about 0.1 to 10%, preferably about 0.3 to 1.5%, of the total stream, is withdrawn from the system. This partial stream which is withdrawn contains the naphthoquinone and phthalic anhydride, isolated by the process according to the invention, in the form of a solution in naphthalene. This process product can be worked up to give pure naphthoquinone and pure phthalic anhydride but it is preferably further used directly, for example for the preparation of anthraquinone by reacting the process product with butadiene to give tetrahydroanthraquinone and subsequently converting this to anthraquinone. Preferably, the amount of process product which is withdrawn from the process corresponds to the amount of naphthoquinone and phthalic anhydride which is introduced into the quencher with the feed gas.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C=CC=C>>[CH2:4]1[C:5]2[C:6](=[O:16])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13](=[O:15])[C:14]=2[CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.